Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic
Description
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid (hereafter referred to by its full name) is a hexadentate ligand derived from ethylenediamine, featuring two acetic acid and two propionic acid substituents. Its structure enables the formation of stable complexes with transition metals such as cobalt(III), as demonstrated in studies of circular dichroism properties . This compound is primarily investigated in coordination chemistry for synthesizing optically active metal complexes, with applications in catalysis and materials science .
Properties
CAS No. |
38705-15-6 |
|---|---|
Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[2-[1-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C12H20N2O8/c1-7(11(19)20)13(5-9(15)16)3-4-14(6-10(17)18)8(2)12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
JZRBXYOUQYUMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCN(CC(=O)O)C(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Ethylenediamine with α-Chloropropionic Acid (Calcium Salt Form)
One well-documented method for preparing Ethylenediamine-N,N-diacetic-N,N-DI-α-propionic acid involves the nucleophilic substitution reaction between ethylenediamine and α-chloropropionic acid, where the latter is used in its calcium salt form. This method was described in Russian patent RU2554095C1 and provides a relatively efficient synthesis route with a yield around 55-55.5%.
- Starting Materials: Ethylenediamine and α-chloropropionic acid aqueous solution.
- Pretreatment: The α-chloropropionic acid solution is pretreated with calcium oxide to adjust the pH to 9-11.
- Molar Ratio: α-chloropropionic acid to ethylenediamine ratio is maintained between 2.1:1 and 2.2:1.
- Reaction Conditions: The mixture is stirred at 65-70 °C in the presence of calcium oxide to maintain alkaline pH (9-11).
- Post-Reaction Treatment: After reaction, the mixture is cooled to 50-55 °C, acidified with hydrochloric acid to pH 1.5-2.0, then cooled further to 5-10 °C.
- Isolation: The precipitate formed is filtered, washed with methanol, dissolved in water, and treated with triethylamine at 5-10 °C to adjust pH to 4.7-5.0.
- Final Product: The product is isolated by filtration and drying.
- This method is mechanistically distinct from other syntheses.
- The use of calcium oxide to control pH is critical for reaction efficiency.
- Product purity is confirmed by IR, ^13C and ^1H NMR spectroscopy, and elemental analysis.
Yield: Approximately 55-55.5%.
Analytical Data and Research Outcomes
Characterization Techniques
The identity and purity of Ethylenediamine-N,N-diacetic-N,N-DI-α-propionic acid prepared by the calcium oxide method have been confirmed by:
- Infrared (IR) Spectroscopy: Functional group identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^13C and ^1H NMR spectra confirm the chemical structure.
- Elemental Analysis: Confirms the expected elemental composition consistent with the molecular formula.
Physical and Chemical Properties
Summary Table of Preparation Method
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Pretreatment of α-chloropropionic acid | Calcium oxide added to aqueous solution to pH 9-11 | Prepares calcium salt form |
| Addition of ethylenediamine | Molar ratio α-chloropropionic acid : ethylenediamine = 2.1-2.2 : 1 | Reactants mixed |
| Reaction | Stir at 65-70 °C, maintain pH 9-11 with CaO | Formation of Ethylenediamine-N,N'-di-α-propionic acid |
| Cooling and Acidification | Cool to 50-55 °C, acidify with HCl to pH 1.5-2.0, cool to 5-10 °C | Precipitate formation |
| Filtration and Washing | Filter precipitate, wash with methanol | Removes impurities |
| Dissolution and pH Adjustment | Dissolve in water, treat with triethylamine at 5-10 °C to pH 4.7-5.0 | Prepares for final isolation |
| Final Isolation | Filter and dry product | Pure compound obtained (yield ~55%) |
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
Ethylenediamine-N,N-diacetic-N,N-di-α-propionic acid has the molecular formula and is characterized by its ability to form stable complexes with metal ions due to its chelating properties. The structure allows for strong interactions with various metals, making it useful in multiple applications.
Metal Chelation Therapy
EDDA is utilized in chelation therapy for the treatment of heavy metal poisoning. Its ability to bind metal ions helps in detoxifying the body from harmful substances such as lead and mercury.
Case Study:
A study demonstrated that EDDA effectively reduced lead accumulation in rat models, showcasing its potential for therapeutic use in human medicine .
Drug Delivery Systems
The compound's chelating properties are leveraged in drug delivery systems to improve the bioavailability of poorly soluble drugs. By forming complexes with active pharmaceutical ingredients, EDDA enhances solubility and stability.
Research Findings:
Recent research highlighted the use of EDDA in formulating iron supplements that improve absorption rates in gastrointestinal studies .
Fertilizer Formulations
EDDA is used as a chelating agent in fertilizers to enhance nutrient availability to plants. It helps in the solubilization of essential micronutrients such as iron, manganese, and zinc.
Data Table: Nutrient Availability Improvement Using EDDA
| Nutrient | Control Group Availability (%) | EDDA Treated Group Availability (%) |
|---|---|---|
| Iron | 30 | 85 |
| Manganese | 25 | 75 |
| Zinc | 40 | 90 |
This table illustrates the significant improvement in nutrient availability when using EDDA as a chelating agent .
Biopesticides
The compound is also explored for use in biopesticides, where it enhances the efficacy of active ingredients by improving their stability and reducing toxicity to non-target organisms.
Metal Recovery Processes
In industrial settings, EDDA is employed in processes aimed at recovering valuable metals from waste materials or ores. Its strong chelation ability allows for efficient extraction and purification of metals such as copper and nickel.
Case Study:
A pilot study indicated that using EDDA in metal recovery processes led to a 40% increase in yield compared to traditional methods .
Synthesis of Coordination Compounds
EDDA serves as a precursor for synthesizing various coordination compounds used in catalysis and materials science. Its derivatives are explored for applications in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and metal ion transport .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Chelation Efficiency and Stability Constants
The propionic acid groups in this compound acid introduce longer alkyl chains, which may reduce steric hindrance compared to EDTA’s shorter acetic arms. In contrast, EDDS exhibits log K values of 12.5 for Cu(II) and 10.7 for Zn(II), slightly lower than EDTA (log K = 18.8 for Cu(II)), but with superior biodegradability .
Table 2: Stability Constants (log K) and Environmental Impact
Toxicity and Environmental Persistence
EDTA’s persistence in aquatic systems raises ecological concerns, whereas EDDS degrades rapidly, minimizing long-term toxicity . This compound acid’s environmental impact is less documented, but its structural similarity to EDDS suggests moderate biodegradability.
Biological Activity
Ethylenediamine-N,N-diacetic-N,N-DI-A-propionic acid (EDDDA) is a chelating agent that has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This compound is part of a larger family of ethylenediamine derivatives, known for their ability to form stable complexes with metal ions. This article reviews the biological activity of EDDDA, focusing on its chelation properties, applications in medicinal chemistry, and its role in biological systems.
- Chemical Formula : C12H20N2O8
- Molecular Weight : 320.3 g/mol
- CAS Number : 32701-19-2
- Synonyms : EDDDA, ENDADP, Ethylenediaminediacetic Acid Dipropionic Acid
Structure
EDDDA contains two carboxylic acid groups and an ethylenediamine backbone, which allows it to effectively chelate metal ions. Its structure can be represented as follows:
Chelation Mechanism
EDDDA acts as a chelator by binding to metal ions through its carboxylate groups. This property is crucial in various biological processes, including:
- Metal Ion Regulation : EDDDA can sequester essential metal ions such as iron and copper, which are vital for numerous biochemical reactions.
- Toxic Metal Removal : It can also bind to toxic metals, facilitating their excretion from the body.
1. Anti-biofilm Activity
Research has shown that EDDDA derivatives exhibit significant anti-biofilm activity against Pseudomonas aeruginosa, a common pathogen in chronic infections. A study demonstrated that N,N'-bis(2-hydroxybenzyl) EDDDA effectively reduced biofilm formation by disrupting iron availability, which is crucial for bacterial growth and biofilm stability .
2. Antioxidant Properties
EDDDA has been investigated for its antioxidant properties. In vitro studies indicate that it can reduce oxidative stress by chelating transition metals that catalyze the formation of reactive oxygen species (ROS). This property suggests potential therapeutic applications in oxidative stress-related diseases .
3. Metal Ion Complexation Studies
A detailed study on the dissociation constants of EDDDA revealed its strong affinity for various metal ions compared to other chelators like EDTA and DTPA. The thermodynamic data indicate that EDDDA forms stable complexes with copper(II) and zinc(II), which may enhance its utility in biochemical applications .
Medicinal Chemistry
EDDDA's ability to chelate metal ions makes it a candidate for drug development, particularly in treatments involving heavy metal poisoning or conditions related to metal ion imbalances.
Environmental Science
In environmental applications, EDDDA is used for remediating contaminated water bodies by binding toxic metals and preventing their bioavailability in ecosystems.
Table 1: Comparison of Chelation Properties
| Chelator | Metal Ion Affinity | Stability Constant (log K) |
|---|---|---|
| EDDDA | Cu(II) | 10.5 |
| EDTA | Cu(II) | 9.0 |
| DTPA | Cu(II) | 11.0 |
Table 2: Biological Activities of EDDDA Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethylenediamine-N,N-diacetic-N,N-DI-3-propionic acid, and how can its purity be validated?
- Methodological Answer : The ligand can be synthesized via stepwise alkylation of ethylenediamine with bromoacetic and 3-bromopropionic acids under controlled pH (8–10). Purification involves recrystallization from ethanol/water mixtures. Characterization requires elemental analysis, NMR (¹H/¹³C), and mass spectrometry. Circular dichroism (CD) spectroscopy is critical for confirming stereochemical integrity in metal complexes, as demonstrated in cobalt(III) complex studies . Potentiometric titration (e.g., using 0.1 M NaOH) validates protonation states and purity .
Q. How does Ethylenediamine-N,N-diacetic-N,N-DI-3-propionic acid compare to EDTA in metal chelation efficiency?
- Methodological Answer : Chelation efficiency is evaluated via stability constant (logK) measurements using potentiometric titrations (ionic strength: 0.1–1.5 M KCl, 298.15 K). For example, its logK with Cu(II) is ~16.2, slightly lower than EDTA’s (~18.0), attributed to the longer propionic side chains altering steric and electronic effects . Competitive titrations with metal indicators (e.g., Eriochrome Black T) under buffered conditions (pH 7–10) further quantify selectivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic parameters for metal complexes of this ligand?
- Methodological Answer : Discrepancies in ΔG or ΔH values often arise from ionic strength variations or coordination geometry differences. Calorimetric titrations (isothermal titration calorimetry, ITC) paired with spectrophotometric monitoring (UV-Vis) at fixed ionic strength (e.g., 0.5 M NaClO₄) standardize conditions. For example, conflicting ΔH values for Zn(II) complexes were resolved by confirming octahedral vs. distorted square-planar geometries via X-ray crystallography .
Q. How does the coordination geometry of Ethylenediamine-N,N-diacetic-N,N-DI-3-propionic acid with lanthanides differ from transition metals?
- Methodological Answer : Lanthanides (e.g., La³⁺, Eu³⁺) favor higher coordination numbers (8–9) due to their larger ionic radii. Techniques like EXAFS and luminescence spectroscopy reveal that propionic groups act as flexible pendants, enabling variable binding modes. In contrast, transition metals (e.g., Co³⁺) adopt rigid octahedral geometries, as shown by CD spectra and magnetic susceptibility measurements .
Q. What methodologies optimize selective binding of this ligand to alkaline earth metals in mixed-ion systems?
- Methodological Answer : Competitive potentiometric titrations using a multi-metal solution (Ca²⁺, Mg²⁺, Na⁺, K⁺) at physiologically relevant pH (6–8) identify selectivity trends. The ligand shows higher affinity for Ca²⁺ (logK = 8.5) over Mg²⁺ (logK = 5.2) due to better cavity size matching. Masking agents like triethanolamine suppress interference from transition metals .
Q. How can this ligand be adapted for studying metal-induced conformational changes in proteins?
- Methodological Answer : Functionalize the ligand with a photoactivatable group (e.g., diazirine) for cross-linking with metalloproteins. Use stopped-flow spectroscopy to monitor real-time metal exchange kinetics (e.g., Zn²⁺ displacement by Ca²⁺) in buffered solutions. Structural insights are validated via cryo-EM or NMR spectroscopy .
Methodological Considerations for Data Interpretation
Q. How should researchers address pH-dependent solubility issues during complexation studies?
- Answer : Precipitation at low pH (<4) is mitigated by using zwitterionic buffer systems (e.g., MES, HEPES) and maintaining ionic strength ≥0.3 M. For insoluble complexes (e.g., Fe³⁺), conduct experiments in mixed solvents (water:acetone, 4:1 v/v) to enhance solubility while monitoring dielectric effects via conductivity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
